Sp-5,6-DCI-cBiMPS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

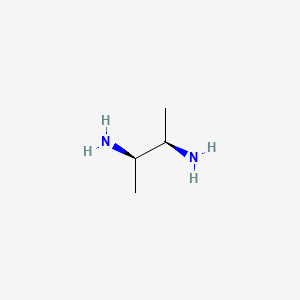

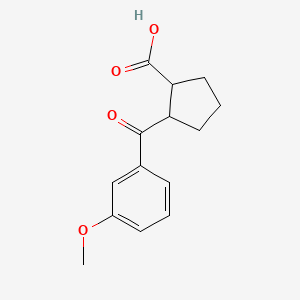

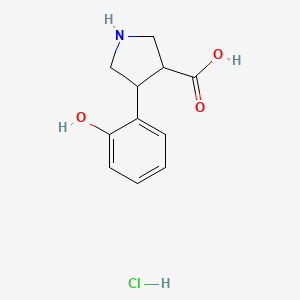

Sp-5,6-DCI-cBiMPS is synthesized through a series of chemical reactions involving the modification of the parent second messenger cyclic AMP. The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system. Additionally, the axial exocyclic oxygen atom in the cyclic phosphate moiety is replaced by sulfur .

Industrial Production Methods

The industrial production of this compound involves crystallization or lyophilization of the sodium salt form. The compound is typically stored in the freezer for longer storage periods, preferably in freeze-dried form to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Sp-5,6-DCI-cBiMPS undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the benzimidazole ring system.

Substitution: Substitution reactions can occur at the chlorine atoms on the benzimidazole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

Sp-5,6-DCI-cBiMPS has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study cAMP-dependent protein kinase pathways and signal transduction mechanisms

Biology: Employed in experiments to distinguish between cAMP and cGMP signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders

Industry: Utilized in the development of new drugs and therapeutic agents targeting cAMP-dependent pathways

Mechanism of Action

Sp-5,6-DCI-cBiMPS exerts its effects by activating cyclic AMP-dependent protein kinase (PKA). The compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, which in turn modulates cellular processes such as gene expression, metabolism, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Sp-cAMPS: Another cAMP analog with similar properties but lower lipophilicity and membrane permeability.

8-CPT-cAMP: A widely used cAMP analog with less specificity and stability compared to Sp-5,6-DCI-cBiMPS.

Dibutyryl cAMP: A cAMP analog with different pharmacokinetic properties and lower selectivity for PKA.

Uniqueness

This compound is unique due to its high lipophilicity, excellent membrane permeability, and resistance to hydrolysis by phosphodiesterases. These properties make it a potent and specific activator of PKA, with a strong preference for cAK type II .

Properties

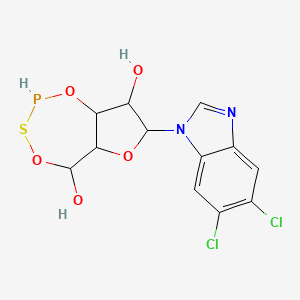

IUPAC Name |

7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXQEYBSXYJLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N2O5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

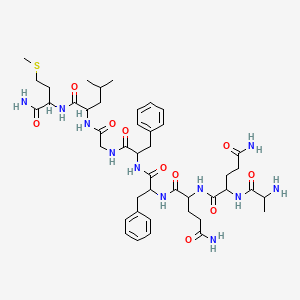

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)

![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)